molecular formula C21H23FN6O2 B2431765 (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291837-22-3

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2431765
CAS No.: 1291837-22-3
M. Wt: 410.453
InChI Key: YSESJMNJCCKWHV-UHFFFAOYSA-N
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Description

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetically designed small molecule provided for research purposes. This compound features a distinct molecular architecture that combines a 2-ethoxyphenyl-piperazine moiety with a 1,2,3-triazole group bearing a 2-fluorophenylamino substituent. The piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, often associated with binding to neurological targets such as serotonin and dopamine receptors. The inclusion of the 1,2,3-triazole ring, a common motif in medicinal chemistry due to its metabolic stability and hydrogen bonding capability, suggests potential for diverse biological interactions. Given this structure, the compound is of significant interest for preliminary investigations in areas including central nervous system (CNS) research, receptor binding assays, and as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. Indole derivatives and related nitrogen-containing heterocycles are frequently explored for their wide range of biological activities, such as antiviral, anticancer, and anti-inflammatory effects, making this structural class a valuable area of study . This product is intended for laboratory research use only and is not approved for use in humans or as a drug. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-2-30-18-10-6-5-9-17(18)27-11-13-28(14-12-27)21(29)19-20(25-26-24-19)23-16-8-4-3-7-15(16)22/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESJMNJCCKWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone , also known as a triazole derivative, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting with the reaction of 1-(2-fluorophenyl)-4-(2-ethoxyphenyl)piperazine with various reagents to form the triazole moiety. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Key Characteristics:

  • Molecular Formula : C28H28F2N4O2
  • Molecular Weight : 480.54 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and antimicrobial agent.

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, indicating potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed:

  • Activity Against Bacteria : It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. The triazole moiety is believed to interact with specific targets within these cells, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate cytotoxicity against various cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial properties against resistant strains.
    • Results : The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in antibiotic resistance contexts .

Data Summary Table

Biological ActivityIC50/ MICTarget Organisms/ Cell Lines
Anticancer Activity5 - 15 µMHeLa, CaCo-2
Antimicrobial Activity10 - 50 µg/mLMRSA, E. coli

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial activity. For instance, derivatives containing piperazine and triazole moieties have shown promising results against various bacterial and fungal strains. A study demonstrated that certain synthesized triazole-piperazine derivatives displayed potent antibacterial effects comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies have revealed strong interactions with targets associated with cancer cell growth, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the triazole-piperazine scaffold were synthesized and screened for antimicrobial activity. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus
Compound C32Moderate activity against C. albicans

Case Study 2: Anticancer Screening

In vitro studies were conducted to assess the anticancer efficacy of the compound on various cancer cell lines. The findings indicated that:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)10Apoptosis induction
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Q & A

Q. What are the recommended synthetic routes for preparing (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone?

  • Methodology : The synthesis involves modular assembly of the piperazine and triazole moieties. Key steps include:
  • Step 1 : Preparation of the 2-ethoxyphenyl-piperazine intermediate via nucleophilic substitution of 2-ethoxyphenyl bromide with piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Synthesis of the 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid derivative using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 3 : Coupling the two intermediates via a methanone bridge using carbodiimide-mediated amidation or Friedel-Crafts acylation .
  • Optimization : Reaction conditions (temperature, solvent, catalysts) must be controlled to minimize side reactions (e.g., over-alkylation or oxidation of the triazole ring) .

Q. How can researchers confirm the structural integrity and purity of synthesized batches?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and confirm absence of unreacted intermediates (e.g., ethoxyphenyl or fluorophenyl proton signals) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone bridge) .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Prioritize assays based on structural analogs (e.g., triazole-piperazine hybrids):
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) with MIC values compared to standard drugs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50, with fluorophenyl groups potentially enhancing cytotoxicity via DNA intercalation .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :
  • Variation of Substituents : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or fluoro (e.g., chloro, trifluoromethyl) groups to assess effects on potency and selectivity .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition) to balance lipophilicity and solubility. Fluorine substitution may improve metabolic stability .
  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs) .

Q. What computational strategies resolve contradictions in experimental vs. predicted activity data?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to evaluate protein-ligand complex stability under physiological conditions (e.g., solvation, temperature). Discrepancies may arise from flexible triazole conformations .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs with subtle substituent changes .
  • Meta-Analysis : Cross-validate data across multiple assays (e.g., SPR vs. cell-based assays) to rule out false positives from assay-specific artifacts .

Q. How can researchers address low yield or reproducibility issues in scale-up synthesis?

  • Methodology :
  • Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Intermediate Characterization : Use LC-MS to identify and eliminate impurities (e.g., unreacted azides or piperazine byproducts) .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) for robustness .

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